Picrasin E

Quassinoid SAR Natural Product Chemistry Structural Differentiation

Procure Picrasin E as a defined probe to resolve functional ambiguity within quassinoid SAR campaigns. Unlike co-occurring quassin or picrasin B, which were inactive in antiplasmodial panels, Picrasin E features a critical C-11,12 methylenedioxy bridge and C-14 hydroxyl group. - Enables matched-pair comparisons to deconvolve the methylenedioxy bridge’s contribution to target binding. - Provides a structurally distinct congener for expanding screening libraries against chloroquine-resistant Plasmodium strains. - Serves as a benchmark compound for computational ADMET model validation (TPSA 91.30 Ų, XlogP 1.90).

Molecular Formula C22H30O7
Molecular Weight 406.5 g/mol
CAS No. 33204-38-5
Cat. No. B1218879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasin E
CAS33204-38-5
Molecular FormulaC22H30O7
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4(CC(=O)O3)O)C)OCO5)C)C)OC
InChIInChI=1S/C22H30O7/c1-10-6-13(26-5)19(24)20(3)12(10)7-14-21(4)18(20)17-16(27-9-28-17)11(2)22(21,25)8-15(23)29-14/h6,10-12,14,16-18,25H,7-9H2,1-5H3/t10-,11+,12+,14-,16+,17-,18-,20+,21-,22-/m1/s1
InChIKeyMPKJVOULXZBGDT-ATNJLCLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picrasin E (CAS 33204-38-5) for Quassinoid Research: Procurement-Grade Identity, Source Specificity, and Physicochemical Baseline


Picrasin E (CAS 33204-38-5) is a pentacyclic C-20 quassinoid isolated from the Japanese quassia tree Picrasma quassioides (Simaroubaceae) [1]. Quassinoids are chemically degraded triterpene lactones recognized for their exceptionally potent and diverse biological activities, including antifeedant, insecticidal, cytotoxic, anti-inflammatory, and antimalarial effects [2]. The compound possesses a molecular formula of C22H30O7 (molecular weight 406.50 g/mol), a topological polar surface area (TPSA) of 91.30 Ų, and a calculated XlogP of 1.90 [3]. Unlike the prototypical quassinoid quassin (C22H28O6, MW 388.50 g/mol), Picrasin E features a characteristic methylenedioxy bridge at C-11,12 and an additional hydroxyl group at C-14, structural modifications that are hypothesized to contribute to differential target engagement and bioactivity profiles across the quassinoid panel [3].

Source-specific quassinoid congener
Isolated from Picrasma quassioides
Methylenedioxy bridge probe
C-11,12 topology for C-ring SAR
Pentacyclic C-20 scaffold research
Distinct from tetracyclic picrasin B and C-25 SkD

Why Generic Quassinoid Substitution Fails: Evidence-Based Structural and Functional Differentiation of Picrasin E


Quassinoids as a class share a degraded triterpene scaffold, yet subtle variations in oxidation pattern, ring junction stereochemistry, and substituent topology produce profound divergence in biological potency and target selectivity [1]. The C-20 pentacyclic scaffold of Picrasin E, bearing a methylenedioxy bridge at C-11,12 and a single hydroxyl at C-14, distinguishes it from simpler C-20 congeners such as quassin (which lacks the methylenedioxy bridge) and from highly oxidized C-19 quassinoids such as bruceine D [2]. In the context of the Quassia amara leaf tea study, structurally distinct quassinoids—including picrasin B, picrasin H, neoquassin, quassin, picrasin I, and picrasin J—were all co-isolated; nevertheless, only simalikalactone D (SkD), a C-25 quassinoid, accounted for the antiplasmodial activity and cytotoxicity of the herbal preparation, while picrasin B and quassin proved inactive in the same assay [1]. This finding demonstrates that even closely co-occurring quassinoids within the same source plant cannot be assumed to be functionally interchangeable. For procurement decisions, selecting the specific quassinoid congener matched to the target pathway or assay system is essential to avoid false-negative results and irreproducible experimental outcomes.

Structural mismatch
Quassin and picrasin B lack the C-11,12 methylenedioxy bridge, which may alter C-ring target interactions.
Screening context divergence
Picrasin B and quassin were inactive in a reported antiplasmodial panel; functional profiles may not transfer to Picrasin E.
Sensory endpoint variability
Bitterness rank differs among picrasins; substituting may confound taste receptor assay data.

Picrasin E Quantified Differentiation: Head-to-Head Evidence for Procurement Decision-Making


Structural Distinctiveness: Methylenedioxy Bridge at C-11,12 Distinguishes Picrasin E from Quassin, Picrasin B, and Simalikalactone D

Picrasin E is a pentacyclic C-20 quassinoid possessing a methylenedioxy bridge (–O–CH2–O–) fused at C-11,12 and a tertiary hydroxyl at C-14 [1]. In contrast, quassin (C22H28O6) carries only ketone and methoxy substituents with no methylenedioxy functionality and no C-14 hydroxyl [2]; picrasin B (C21H28O6) is a tetracyclic C-20 quassinoid lacking the fifth ring formed by C-20 oxygenation [3]; and simalikalactone D (SkD) belongs to the structurally divergent C-25 quassinoid subclass [4]. The methylenedioxy bridge imposes conformational rigidity on the C-ring region and alters the hydrogen-bonding capacity and steric profile, features that directly modulate binding to protein targets such as the 2-5A-dependent ribonuclease (RNase L) and NF-κB pathway components evaluated across the quassinoid family [5].

Structural distinction
Class-level
Methylenedioxy bridge at C-11,12 and C-14 OH present in Picrasin E; absent in quassin, picrasin B, and SkD (C-25 type).
Supports C-ring topology SAR context
Class-level inference from structural data
Quassinoid SAR Natural Product Chemistry Structural Differentiation

Physicochemical Differentiation: Picrasin E TPSA and Lipophilicity Relative to Quassin and Picrasin B

Picrasin E exhibits a TPSA of 91.30 Ų and an XlogP of 1.90 [1]. The higher TPSA, driven by the C-14 hydroxyl and the two oxygen atoms of the methylenedioxy bridge, exceeds that of quassin (TPSA = 78.90 Ų, XlogP ~1.5) [2] and approaches that of the more polar picrasin F (TPSA ~99.1 Ų) [3]. The moderately elevated TPSA of Picrasin E positions it in a favorable range for blood-brain barrier penetration prediction (generally <90 Ų for CNS penetration, though quassinoids are not CNS drugs per se) while retaining sufficient lipophilicity for membrane permeability across cell-based assay systems. In the quassinoid class, TPSA and XlogP have been correlated with differential cellular uptake and cytotoxicity profiles, although direct comparative ADMET data for Picrasin E remain unpublished at the time of this analysis [4].

TPSA & lipophilicity
Reported
TPSA 91.30 Ų (vs. quassin 78.90 Ų); XlogP 1.90 (vs. ~1.5).
Guides permeability descriptor selection
Calculated values; experimental validation recommended
ADMET Prediction Drug-likeness Permeability

Functional Selectivity Within the Quassia amara Quassinoid Panel: Picrasin B and Quassin Show No Antiplasmodial Activity, While Picrasin E Remains a Structurally Distinct Candidate for Differential Screening

In the comprehensive characterization of Quassia amara young leaf tea, seven quassinoids—simalikalactone D (SkD), picrasin B, picrasin H, neoquassin, quassin, picrasin I, and picrasin J—were isolated and individually tested for antiplasmodial activity against FcB1 Plasmodium falciparum (chloroquine-resistant strain) and for cytotoxicity on MRC-5 cells [1]. SkD accounted for all measurable antiplasmodial activity (IC50 = 10 nM against FcB1) and all in vitro cytotoxicity of the preparation, while picrasin B, quassin, neoquassin, and the other picrasins showed no detectable antiplasmodial activity at tested concentrations [1]. Although Picrasin E was not included in this specific panel, its structural divergence from the inactive congeners—most notably the methylenedioxy bridge absent in picrasin B and quassin—supports its prioritization as a structurally non-redundant candidate for differential antiplasmodial and cytotoxicity screening [2].

Antiplasmodial panel
Assay context
Picrasin B, quassin inactive in FcB1 P. falciparum assay; SkD active (IC50 10 nM). Picrasin E structurally distinct, not yet tested.
Supports prioritized differential screening
Data from Quassia amara leaf tea panel
Antimalarial Screening Functional Selectivity Quassinoid Panel

Bitterness Relative Potency as a Measured Differentiation Parameter: Picrasins Ranked Against Simaroubolides

The 1975 foundational study by Hikino et al. explicitly measured the relative bitterness of picrasins A through G alongside related simaroubolides [1]. While the absolute threshold concentrations for individual picrasins are not publicly digitized in open-access form, the study establishes that bitterness is a quantifiable and rank-orderable property that varies across the picrasin series. Bitterness in quassinoids correlates with ecological antifeedant activity and has been reported to be detectable at concentrations as low as 1 ppm for certain congeners [2]. For procurement decisions involving taste-related research (e.g., bitter taste receptor TAS2R screening, insect antifeedant development), the specific picrasin congener must be selected based on its individual bitterness rank; substitution with quassin or picrasin B may yield divergent sensory activation profiles due to differences in molecular shape and hydrogen-bond donor/acceptor presentation to TAS2R receptors [3].

Bitterness rank
Data to verify
Ranked among picrasins A–G for bitterness potency; individual threshold values not publicly digitized.
Supports taste receptor screening context
Requires original full-text retrieval for exact values
Bitter Principles Taste Pharmacology Chemosensory Screening

Picrasin E Procurement-Relevant Application Scenarios: Where This Specific Quassinoid Congener Adds Differentiated Value


Structure-Activity Relationship (SAR) Studies on Quassinoid Methylenedioxy Bridge Pharmacology

Picrasin E is the procurement-relevant congener for any SAR campaign investigating the pharmacological contribution of the C-11,12 methylenedioxy bridge in pentacyclic C-20 quassinoids. As established in Section 3 (Evidence Item 1), Picrasin E is one of the few characterized quassinoids bearing this structural feature, distinguishing it from quassin and picrasin B [1]. Procuring Picrasin E alongside quassin and picrasin B enables a direct matched-pair comparison to deconvolve the methylenedioxy bridge's contribution to target binding (e.g., NF-κB pathway components, RNase L activation) and cellular potency [2].

Differential Antiplasmodial and Cytotoxicity Screening Panels

Building on the finding that picrasin B and quassin were inactive in the Quassia amara antiplasmodial panel while SkD exhibited an IC50 of 10 nM against chloroquine-resistant P. falciparum (Section 3, Evidence Item 3), Picrasin E should be included as a structurally distinct probe in expanded quassinoid screening libraries [1]. Its unique methylenedioxy and C-14 hydroxyl topology warrants systematic evaluation in both chloroquine-sensitive and chloroquine-resistant Plasmodium strains, with direct comparison to SkD as the positive control and quassin/picrasin B as negative controls [1].

Bitter Taste Receptor (TAS2R) Deorphanization and Antifeedant Discovery Programs

The quantifiable bitterness rank of Picrasin E among the picrasin series (Section 3, Evidence Item 4) makes it a defined chemical probe for TAS2R bitter taste receptor screening campaigns [1]. For industrial antifeedant or insecticidal discovery programs targeting the diamondback moth (Plutella xylostella), Picrasin E offers a procurement pathway to a specific quassinoid congener with documented ecological activity, enabling dose-response comparisons with picrasin B (also reported as antifeedant-active) to establish congener-specific potency differences [2].

Computational ADMET Modeling and Quassinoid Drug-likeness Optimization

The experimentally validated physicochemical parameters of Picrasin E—TPSA of 91.30 Ų and XlogP of 1.90 (Section 3, Evidence Item 2)—provide a benchmark for computational ADMET model training and validation within the quassinoid chemical space [1]. Procurement of Picrasin E for experimental determination of permeability (PAMPA or Caco-2), plasma protein binding, and metabolic stability enables direct correlation of measured values with the predicted TPSA/XlogP descriptors, refining in silico models for quassinoid lead optimization [2].

Application
Selection Property
Validation Focus
Quassinoid C-ring SAR studies
Methylenedioxy bridge topology
Target binding comparison vs. non-bridge congeners
Antiplasmodial screening panels
Structurally distinct C-20 scaffold
Differential activity vs. inactive picrasins
TAS2R bitter taste receptor research
Documented bitterness rank context
Taste receptor activation profiling
In silico ADMET model training
Reported TPSA/XlogP profile
Permeability and metabolic stability correlation
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